1-Butoxy-3-chloro-5-(trifluoromethyl)benzene
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Overview
Description
1-Butoxy-3-chloro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a butoxy group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chloro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of the butoxy, chloro, and trifluoromethyl groups onto the benzene ring. One common method involves the initial chlorination of a suitable benzene derivative, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The butoxy group can be introduced via a nucleophilic substitution reaction using butanol as the nucleophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in partially or fully reduced fluoromethyl derivatives.
Scientific Research Applications
1-Butoxy-3-chloro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-butoxy-3-chloro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The butoxy group may also play a role in modulating the compound’s interactions with biological membranes and proteins.
Comparison with Similar Compounds
1-Butoxy-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Butoxy-3-chloro-5-bromobenzene: Contains a bromine atom instead of a trifluoromethyl group.
1-Butoxy-3-chloro-5-methylbenzene: Features a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-Butoxy-3-chloro-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and bioavailability.
Properties
IUPAC Name |
1-butoxy-3-chloro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O/c1-2-3-4-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQGZJPWLZFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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